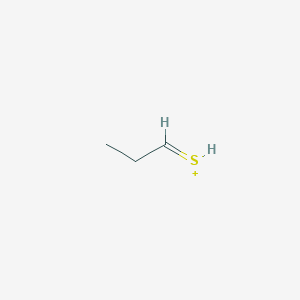
Propylidenesulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylidenesulfanium is a chemical compound characterized by the presence of a sulfur atom bonded to three organic substituents. This compound falls under the category of sulfonium ions, which are positively charged organosulfur compounds. The general formula for sulfonium ions is [R3S]+X–, where R represents organic substituents and X is a non-coordinated counter anion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of propylidenesulfanium typically involves the reaction of a sulfur-containing compound with organic halides. One common method is the alkylation of thioethers with alkyl halides under basic conditions. The reaction proceeds as follows:
R−S−R′+R′′−X→[R−S−R′−R′′]+X−
where R, R’, and R’’ are organic groups, and X is a halide ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propylidenesulfanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonium ions to thioethers.
Substitution: Nucleophilic substitution reactions can replace one of the organic substituents with another nucleophile
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like cyanide (CN-) or thiolate (RS-) ions are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium ions
Scientific Research Applications
Propylidenesulfanium has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Studied for its potential role in biological systems and enzymatic reactions.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propylidenesulfanium involves its interaction with molecular targets through its positively charged sulfur atom. This interaction can lead to the formation of stable complexes with nucleophilic sites on biomolecules, affecting their function. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethylsulfonium: Similar structure but with two methyl groups instead of propyl groups.
Trimethylsulfonium: Contains three methyl groups.
Ethylidenesulfanium: Contains ethyl groups instead of propyl groups .
Uniqueness
Propylidenesulfanium is unique due to its specific alkyl substituents, which can influence its reactivity and interaction with other molecules. The presence of propyl groups may enhance its solubility in organic solvents and affect its steric properties, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
64840-97-7 |
|---|---|
Molecular Formula |
C3H7S+ |
Molecular Weight |
75.16 g/mol |
IUPAC Name |
propylidenesulfanium |
InChI |
InChI=1S/C3H6S/c1-2-3-4/h3H,2H2,1H3/p+1 |
InChI Key |
UXBLKIPIXRLLBH-UHFFFAOYSA-O |
Canonical SMILES |
CCC=[SH+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


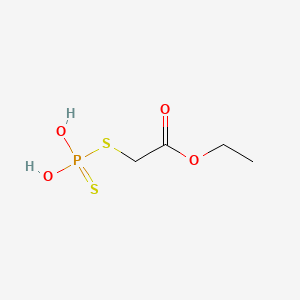

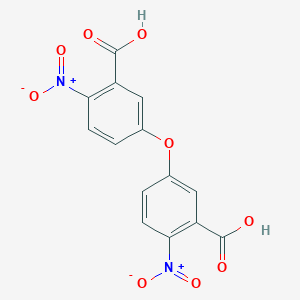

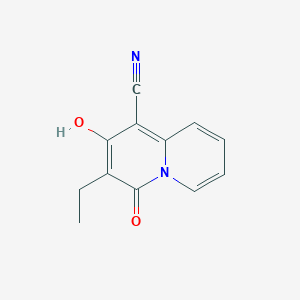
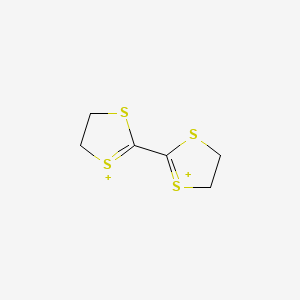
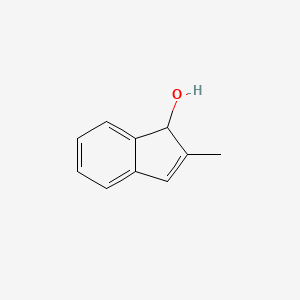

![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)




